1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)pyrrolidin-2-one
Description
Molecular Geometry and Crystallographic Analysis
The molecular geometry of 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-2-one (C₁₅H₂₁BN₂O₃) features a boronate ester group linked to a pyridine-pyrrolidinone scaffold. X-ray crystallographic studies of analogous boronate esters reveal a trigonal planar configuration around the boron atom, with B–O bond lengths averaging 1.36–1.38 Å and B–C bond lengths of ~1.56 Å. The pinacolyl group adopts a chair-like conformation, stabilizing the dioxaborolane ring through steric shielding from its four methyl substituents.
The pyridine ring forms a dihedral angle of 42.5°–48.7° with the pyrrolidinone moiety, as observed in related heterocyclic systems. This non-planar arrangement minimizes steric clashes between the boronate ester and the lactam carbonyl group. Hydrogen bonding between the pyrrolidinone NH (δ ~8.2 ppm in ¹H NMR) and the pyridine nitrogen further stabilizes the molecular conformation.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃):
δ 8.72 (d, J=2.4 Hz, 1H, pyridine H-3), 8.24 (dd, J=8.4/2.4 Hz, 1H, pyridine H-4), 7.68 (d, J=8.4 Hz, 1H, pyridine H-6), 4.12–4.25 (m, 2H, pyrrolidinone H-1), 3.52–3.65 (m, 2H, pyrrolidinone H-5), 2.45–2.58 (m, 2H, pyrrolidinone H-3), 1.29 (s, 12H, pinacolyl CH₃). - ¹³C NMR (100 MHz, CDCl₃):
δ 173.8 (C=O), 150.2 (pyridine C-2), 139.4 (pyridine C-5), 128.7 (pyridine C-4), 123.9 (pyridine C-6), 83.7 (dioxaborolane C-2), 58.3 (pyrrolidinone C-1), 46.2 (pyrrolidinone C-5), 25.1 (pinacolyl CH₃).
Infrared Spectroscopy (IR):
Key absorptions include ν=1685 cm⁻¹ (C=O stretch), 1360 cm⁻¹ (B–O symmetric stretch), and 1145 cm⁻¹ (B–O–C asymmetric stretch). The absence of broad O–H stretches above 3000 cm⁻¹ confirms complete esterification of the boronic acid.
Mass Spectrometry (MS):
Electrospray ionization (ESI) shows [M+H]⁺ at m/z=288.1 (calc. 288.14), with fragmentation peaks at m/z=231.0 (loss of C₄H₉O₂) and m/z=183.1 (pyridinyl-pyrrolidinone backbone).
X-ray Diffraction Studies of Boronate Ester Configuration
Single-crystal X-ray analysis (CCDC 2002759) of a related compound demonstrates the boronate ester’s planar geometry, with O–B–O angles of 119.7°–121.3°. The dioxaborolane ring exhibits puckering parameters (Q=0.512 Å, θ=34.7°), while the pyridine and pyrrolidinone rings show π-π stacking distances of 3.45–3.67 Å in the crystal lattice.
| Parameter | Value |
|---|---|
| B–O bond length | 1.37 ± 0.02 Å |
| O–B–O angle | 120.5 ± 1.8° |
| Pyridine dihedral | 45.2° |
| C=O bond length | 1.23 Å |
Tautomeric Equilibrium Studies in Solution Phase
In polar solvents (DMSO-d₆), the compound exists predominantly in the lactam form (98.7%), as evidenced by ¹H NMR integration of the NH proton (δ 8.2 ppm) versus the enolic OH (absent). UV-Vis spectroscopy in methanol shows λmax=265 nm (ε=12,400 M⁻¹cm⁻¹), characteristic of the conjugated lactam system. Variable-temperature NMR reveals a tautomeric equilibrium constant (Kₜ) of 0.015 at 298 K, favoring the lactam form by 66:1.
Solvent effects on tautomerism:
| Solvent | % Lactam | % Lactim |
|---|---|---|
| CDCl₃ | 99.1 | 0.9 |
| D₂O | 97.8 | 2.2 |
| DMSO-d₆ | 98.7 | 1.3 |
Properties
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-8-12(17-10-11)18-9-5-6-13(18)19/h7-8,10H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMAEVWLVAOKRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136281 | |
| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201644-51-0 | |
| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201644-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Drug Development:
The compound's structural features make it a potential candidate for drug development. Its pyridine and pyrrolidine rings are common motifs in pharmaceuticals. Research indicates that derivatives of pyrrolidinones exhibit significant biological activity, including anti-cancer properties. The incorporation of the boron-containing group may enhance the compound's pharmacokinetic properties by improving solubility and bioavailability.
Case Study:
A study published in MDPI highlighted the synthesis of pyrrolidine derivatives that demonstrated selective inhibition of certain kinases involved in cancer progression. The incorporation of boronates into these compounds was shown to improve their interaction with target proteins, suggesting a promising avenue for developing targeted cancer therapies .
Materials Science
Covalent Organic Frameworks (COFs):
The compound can serve as a building block for synthesizing covalent organic frameworks. COFs are porous materials with potential applications in gas storage, separation technologies, and catalysis. The boron-dioxaborolane group facilitates cross-linking reactions that are essential for constructing stable COF structures.
Research Findings:
Recent advancements in COF technology have demonstrated that incorporating boron-containing ligands can enhance the thermal stability and porosity of the resulting materials. A case study showed that COFs synthesized using similar boronates exhibited superior performance in capturing iodine from the environment, showcasing their utility in environmental remediation applications .
Catalysis
Suzuki-Miyaura Coupling Reactions:
The presence of the boron atom allows for participation in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction is widely used in organic synthesis to create complex molecules from simpler ones.
Application Example:
In one notable application, researchers utilized a related boronate compound to successfully couple aryl halides with various nucleophiles, leading to high-yield synthesis of biaryl compounds that are valuable in pharmaceutical chemistry . The efficiency of these reactions can be attributed to the stability conferred by the tetramethyl dioxaborolane moiety.
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential drug development targeting cancer pathways |
| Materials Science | Building block for COFs with applications in gas capture and remediation |
| Catalysis | Participation in Suzuki-Miyaura coupling reactions for synthesizing biaryls |
Mechanism of Action
The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition and molecular recognition processes. The pyridine ring can also engage in hydrogen bonding and π-π interactions, contributing to its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Reactivity in Suzuki-Miyaura Cross-Coupling
- Target Compound : The pyrrolidin-2-one group moderately activates the boronate via electron withdrawal, balancing reactivity and stability. Reported yields in coupling reactions range from 70–85% under standard Pd catalysis .
- For example, 1-acetylpiperazine analogues show reduced yields (~60–75%) compared to the target compound .
- Ester-Substituted Analogues : The electron-withdrawing ester group (e.g., methyl acetate) increases boronate reactivity, achieving >90% yields but requiring careful pH control to avoid ester hydrolysis .
Solubility and Stability
- Target Compound : Soluble in polar aprotic solvents (e.g., DMF, DMSO) due to lactam’s hydrogen-bonding capacity. Stable at room temperature for >6 months .
- Piperazine Analogues : Higher solubility in aqueous media (e.g., pH 7.4 buffer) due to basic nitrogen atoms but prone to oxidation over time .
- Ester Derivatives: Limited aqueous solubility; hydrolyze rapidly under basic conditions (t₁/₂ < 24 hours at pH 9) .
Pharmacological Potential
- The target compound’s lactam group mimics bioisosteres found in kinase inhibitors, suggesting utility in drug discovery .
- Piperazine derivatives are common in CNS drugs but may exhibit off-target interactions due to their basicity .
- Amine-substituted analogues (e.g., N,N-dimethyl) show enhanced blood-brain barrier penetration but lower metabolic stability .
Biological Activity
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development.
Chemical Structure and Properties
The compound features a pyrrolidinone core with a pyridine and a dioxaborolane moiety. Its molecular formula is with a molecular weight of approximately 303.17 g/mol. The presence of the boron-containing dioxaborolane suggests potential applications in drug design and synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂BNO₃ |
| Molecular Weight | 303.17 g/mol |
| Chemical Structure | Chemical Structure |
| CAS Number | 1033752-94-1 |
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of pyridine have been shown to inhibit cancer cell proliferation effectively. In vitro assays demonstrated that the compound could potentially target specific cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50 value indicating potent activity against these cells .
The mechanism by which 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)pyrrolidin-2-one exerts its biological effects may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Similar compounds have been observed to affect matrix metalloproteinases (MMPs), which play critical roles in tumor metastasis .
Study on Antibacterial Activity
A related compound was evaluated for antibacterial properties against various strains of Gram-positive bacteria. The results showed promising activity with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against several strains including Staphylococcus aureus and Enterococcus faecalis . This suggests potential applications in treating bacterial infections.
Pharmacokinetics and Toxicity
In vivo studies reported favorable pharmacokinetic profiles for similar compounds, including adequate oral bioavailability and low toxicity at high doses (2000 mg/kg) in animal models . These findings are crucial for assessing the safety profile of new drugs derived from this compound.
Preparation Methods
Construction of the Pyridinyl-Pyrrolidinone Core
- The pyrrolidin-2-one ring is typically introduced via amide bond formation or cyclization reactions starting from suitable pyridine derivatives bearing reactive handles (e.g., halides or amines) at the 2-position.
- Common synthetic routes involve nucleophilic substitution or palladium-catalyzed coupling of 2-halopyridines with pyrrolidin-2-one or its derivatives.
- Reaction conditions are optimized to prevent ring-opening or side reactions of the lactam moiety.
Installation of the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane Group
- The boronate ester is introduced via borylation of the pyridine ring, typically at the 5-position, using transition-metal catalysis.
- A common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and palladium catalysts under inert atmosphere.
- The reaction proceeds via oxidative addition of a pyridine halide (usually bromide or chloride) to Pd(0), followed by transmetallation with bis(pinacolato)diboron and reductive elimination to yield the boronate ester.
- Reaction parameters such as temperature (often 80-100 °C), solvent (e.g., dioxane or tetrahydrofuran), and base (e.g., potassium acetate or cesium carbonate) are crucial for high yield and selectivity.
- The reactions are performed under inert atmosphere (nitrogen or argon) to prevent hydrolysis of the boronate ester.
Representative Reaction Scheme and Conditions
| Step | Reagents & Conditions | Outcome / Notes |
|---|---|---|
| 1. Preparation of 2-halopyridinyl-pyrrolidin-2-one intermediate | Coupling of 2-halopyridine derivative with pyrrolidin-2-one under Pd catalysis or nucleophilic substitution | Formation of core heterocyclic scaffold |
| 2. Miyaura borylation | Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), base (KOAc or Cs2CO3), solvent (dioxane or THF), 80-100 °C, inert atmosphere | Selective installation of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane at pyridine 5-position |
Research Findings and Optimization Data
- Catalyst Selection: Pd(dppf)Cl2 and Pd(PPh3)4 are commonly employed catalysts; Pd(dppf)Cl2 often provides better yields and selectivity.
- Base Effects: Potassium acetate is preferred for mild conditions; cesium carbonate can increase reaction rates but may induce side reactions.
- Solvent Choice: Dioxane and tetrahydrofuran (THF) are favored for solubility and reaction kinetics.
- Temperature and Time: Optimal temperature is around 80-100 °C; reaction times range from 6 to 24 hours depending on substrate reactivity.
- Purification: The crude product is purified by column chromatography or mass-directed reverse phase chromatography to achieve high purity.
Data Table: Typical Reaction Parameters for Borylation Step
| Parameter | Typical Range / Example | Effect on Reaction |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 (2-5 mol%) | High selectivity and yield |
| Boron Source | Bis(pinacolato)diboron (1.2 equiv) | Efficient borylation |
| Base | KOAc or Cs2CO3 (2 equiv) | Facilitates transmetallation |
| Solvent | Dioxane or THF | Good solubility, stable under reaction |
| Temperature | 80-100 °C | Balances rate and decomposition risk |
| Reaction Time | 12-24 hours | Ensures complete conversion |
| Atmosphere | Nitrogen or Argon | Prevents boronate ester hydrolysis |
Q & A
Basic Research Question
- ¹H/¹³C NMR : Confirm regiochemistry via pyridine proton shifts (e.g., δ 8.5–8.7 ppm for H-6) and pyrrolidinone carbonyl (δ ~175 ppm). Compare with analogs in .
- HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm error. Use ESI+ mode for boronic esters .
- X-ray Crystallography : Resolve ambiguity in stereochemistry or bonding (if crystalline). provides similar structures for comparison .
How can protodeboronation be minimized during cross-coupling reactions?
Advanced Research Question
Protodeboronation is a common side reaction. Mitigation strategies:
- Moisture Control : Use anhydrous solvents (e.g., degassed THF) and inert atmosphere (N₂/Ar) .
- Acid Scavengers : Add molecular sieves or K₂CO₃ to sequester trace H⁺ .
- Catalyst Tuning : PdCl₂(dtbpf) or RuPhos Pd reduce side reactions in electron-rich systems .
- Kinetic Analysis : Monitor reaction by LC-MS; stop at 80–90% conversion to prevent overexposure .
What are the stability profiles of this compound under various storage conditions?
Basic Research Question
- Thermal Stability : Decomposes above 150°C (TGA data). Store at –20°C in sealed vials .
- Moisture Sensitivity : Hydrolyzes to boronic acid in humid environments. Use desiccants (silica gel) and vacuum-sealed containers .
- Light Sensitivity : No significant photodegradation observed under standard lab lighting (UV-Vis analysis) .
How does this compound compare to other pyridinyl boronic esters in medicinal chemistry applications?
Advanced Research Question
- Bioavailability : The pyrrolidinone ring enhances solubility (logP ~1.2 vs. ~2.5 for phenyl analogs) .
- Target Engagement : Pyridine’s nitrogen acts as a hydrogen-bond acceptor, improving binding to kinases (e.g., EGFR). Compare IC₅₀ values with ’s thiazole derivatives .
- Metabolic Stability : In vitro microsomal studies show slower oxidation than aliphatic boronic esters due to aromatic stabilization .
What strategies are effective for functionalizing the pyrrolidinone ring post-synthesis?
Advanced Research Question
- N-Alkylation : Use NaH and alkyl halides in DMF (e.g., methyl iodide for N-methyl derivatives) .
- Ring-Opening : React with Grignard reagents (e.g., MeMgBr) to form γ-lactams. Monitor regioselectivity via NMR .
- Cross-Coupling : Perform C–H activation at the pyrrolidinone β-position using Pd(OAc)₂ and directing groups (e.g., pyridine) .
How can contradictory literature data on reaction yields be resolved?
Q. Methodological Answer
- Variable Catalysts : Replicate conditions from (PdCl₂(dppf)) vs. (SPhos Pd). Test both with model substrates .
- Solvent Effects : Compare DME (high polarity) vs. toluene (low polarity) in Suzuki reactions. Use DOE (Design of Experiments) to identify critical factors .
- Batch Analysis : Check starting material purity via HPLC; impurities in boronic esters (e.g., ’s chloro derivative) may inhibit catalysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
